4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into organic compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the difluoromethylation of pyridine derivatives. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of difluorocarbene reagents for the late-stage functionalization of heteroaromatics .
Chemical Reactions Analysis
4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing the compound to mimic these functional groups in biological systems .
Comparison with Similar Compounds
4-(difluoromethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of the difluoromethyl group. Similar compounds include:
3-(difluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A pyrimidine derivative with a difluoromethyl group.
4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile: A thieno[2,3-b]pyridine derivative with difluoromethyl groups.
These compounds share the presence of fluorinated moieties, which contribute to their enhanced biological activity and stability.
Properties
Molecular Formula |
C15H13F2N3 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-(difluoromethyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H13F2N3/c1-9-8-12(14(16)17)13-10(2)19-20(15(13)18-9)11-6-4-3-5-7-11/h3-8,14H,1-2H3 |
InChI Key |
IYRAPXWNWDZPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)F |
Origin of Product |
United States |
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